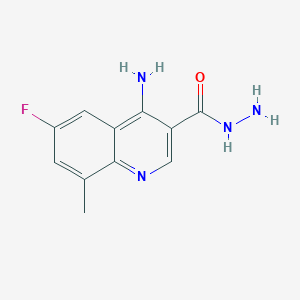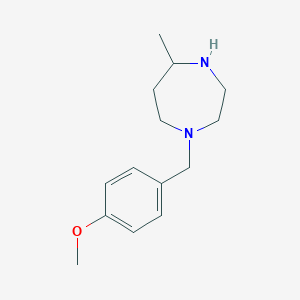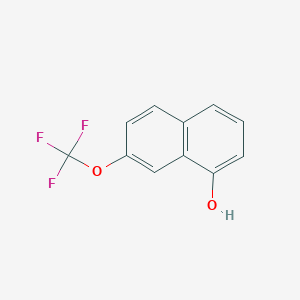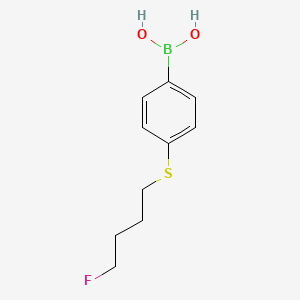
4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 4-(4-fluoro-butilsulfanil)-bencenoborónico: es un derivado del ácido borónico caracterizado por la presencia de un grupo fluoro-butilsulfanil unido a un anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ácido 4-(4-fluoro-butilsulfanil)-bencenoborónico generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como el ácido 4-bromobencenoborónico y el 4-fluorobutantiol.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando una reacción de acoplamiento catalizada por paladio. La mezcla de reacción generalmente se calienta a una temperatura específica para facilitar la formación del producto deseado.
Purificación: Una vez que la reacción se completa, el producto se purifica utilizando técnicas como la cromatografía en columna para obtener el compuesto puro.
Métodos de producción industrial: En un entorno industrial, la producción de ácido 4-(4-fluoro-butilsulfanil)-bencenoborónico puede implicar la síntesis a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. La producción industrial también involucra estrictas medidas de control de calidad para garantizar la coherencia y confiabilidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El ácido 4-(4-fluoro-butilsulfanil)-bencenoborónico puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: El compuesto se puede reducir para formar los derivados de tiol o sulfuro correspondientes.
Sustitución: Puede participar en reacciones de sustitución, donde el grupo ácido borónico es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los catalizadores de paladio a menudo se emplean en reacciones de sustitución.
Productos principales:
Oxidación: Sulfóxidos y sulfona.
Reducción: Derivados de tiol y sulfuro.
Sustitución: Diversos derivados de benceno sustituidos.
Aplicaciones Científicas De Investigación
Química: El ácido 4-(4-fluoro-butilsulfanil)-bencenoborónico se utiliza como bloque de construcción en síntesis orgánica. Se emplea en la preparación de moléculas complejas y en reacciones de acoplamiento cruzado.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar la inhibición enzimática y las interacciones proteína-ligando. Sirve como una sonda para investigar los sitios de unión de enzimas y receptores.
Medicina: El compuesto tiene posibles aplicaciones en química medicinal, particularmente en el desarrollo de nuevos fármacos. Se explora por su capacidad para modular vías biológicas y sus posibles efectos terapéuticos.
Industria: En el sector industrial, el ácido 4-(4-fluoro-butilsulfanil)-bencenoborónico se utiliza en la producción de materiales avanzados, incluidos polímeros y recubrimientos. También se utiliza en el desarrollo de sensores y dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(4-fluoro-butilsulfanil)-bencenoborónico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. El grupo fluoro-butilsulfanil mejora la afinidad de unión y la especificidad del compuesto, lo que le permite inhibir o activar eficazmente las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares:
4-(4-fluoro-butilsulfanil)-benceno: Carece del grupo ácido borónico, lo que resulta en diferente reactividad y aplicaciones.
Ácido 4-(4-fluoro-butilsulfanil)-bencenosulfónico: Contiene un grupo ácido sulfónico en lugar de un grupo ácido borónico, lo que lleva a diferentes propiedades químicas y usos.
Ácido 4-(4-fluoro-butilsulfanil)-bencenocarboxílico: Presenta un grupo ácido carboxílico, que afecta su reactividad y actividad biológica.
Singularidad: El ácido 4-(4-fluoro-butilsulfanil)-bencenoborónico es único debido a la presencia tanto del grupo fluoro-butilsulfanil como del grupo ácido borónico. Esta combinación confiere propiedades químicas distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
958451-97-3 |
|---|---|
Fórmula molecular |
C10H14BFO2S |
Peso molecular |
228.10 g/mol |
Nombre IUPAC |
[4-(4-fluorobutylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BFO2S/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,1-2,7-8H2 |
Clave InChI |
IVVHXSWZYXQHDY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)SCCCCF)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)


![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
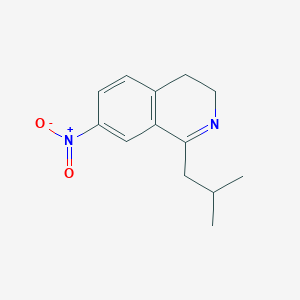

![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)

